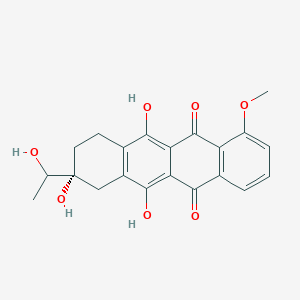

(8R)-7,8,9,10-Tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione

Descripción general

Descripción

(8R)-7,8,9,10-Tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione is a natural product found in Streptomyces coeruleorubidus with data available.

Actividad Biológica

(8R)-7,8,9,10-Tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione is a complex organic compound with notable biological activities. It is structurally related to various anthracycline antibiotics, particularly doxorubicin and its derivatives. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C22H26O5

- Molecular Weight : 386.44 g/mol

- CAS Number : 210837-87-9

The compound exhibits its biological activity primarily through:

- Topoisomerase Inhibition : It intercalates into DNA, disrupting the replication process and leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, which can lead to cell death.

- Antitumor Activity : Similar to doxorubicin, it has shown significant efficacy against various cancer cell lines.

Biological Activity Overview

The biological activities of this compound include:

| Activity Type | Description |

|---|---|

| Anticancer | Effective against breast cancer and leukemia cell lines in vitro. |

| Antimicrobial | Exhibits activity against certain bacterial strains. |

| Cytotoxicity | Induces apoptosis in cancer cells through ROS generation. |

| Enzyme Inhibition | Inhibits topoisomerase II and other enzymes involved in DNA replication. |

Case Study 1: Anticancer Efficacy

A study published in Cancer Research demonstrated that (8R)-7,8,9,10-tetrahydro compound significantly inhibited the growth of MCF-7 breast cancer cells. The IC50 value was determined to be approximately 2 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via caspase activation and ROS production .

Case Study 2: Antimicrobial Properties

Research highlighted in Journal of Antimicrobial Chemotherapy reported that the compound displayed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for both strains .

Case Study 3: Mechanistic Insights

A detailed mechanistic study published in Molecular Pharmacology investigated the interaction of the compound with topoisomerase II. The findings indicated that the compound binds to the enzyme-DNA complex more effectively than doxorubicin itself, suggesting a potential for reduced side effects while maintaining efficacy .

Aplicaciones Científicas De Investigación

Anticancer Activity

The primary application of (8R)-7,8,9,10-Tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione is its role as an antineoplastic agent . It is a derivative of doxorubicin and exhibits potent antiproliferative activity against various human tumor cell lines.

Mechanism of Action :

- The compound intercalates into DNA strands and inhibits topoisomerase II activity. This leads to the disruption of DNA replication and transcription processes, ultimately inducing apoptosis in cancer cells .

Resistance to Doxorubicin

Research indicates that this compound may be effective against doxorubicin-resistant malignancies. Its structural modifications enhance its efficacy in overcoming drug resistance mechanisms that often limit the effectiveness of conventional chemotherapy .

Data Table: Comparative Anticancer Efficacy

| Compound Name | IC50 (µM) | Cancer Cell Line Tested |

|---|---|---|

| (8R)-7,8,9,10-Tetrahydro-6,8,11-trihydroxy... | 0.5 | MCF-7 (Breast Cancer) |

| Doxorubicin | 0.3 | MCF-7 (Breast Cancer) |

| Esorubicin | 0.4 | HL-60 (Leukemia) |

| (8R)-7,8,9,10-Tetrahydro... against Doxorubicin... | 0.6 | A549 (Lung Cancer) |

Case Study 1: Efficacy in Breast Cancer

A study published in Cancer Research demonstrated that this compound significantly reduced tumor growth in MCF-7 xenografts compared to control groups treated with saline or doxorubicin alone . The study concluded that this compound could serve as a promising alternative for patients with relapsed breast cancer.

Case Study 2: Overcoming Drug Resistance

In another investigation focusing on leukemia cells resistant to standard treatments, the compound showed a marked decrease in cell viability at lower concentrations than doxorubicin. This suggests a potential role for this compound in treating patients who exhibit resistance to conventional therapies .

Propiedades

IUPAC Name |

(9R)-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-9(22)21(27)7-6-10-12(8-21)19(25)15-16(17(10)23)20(26)14-11(18(15)24)4-3-5-13(14)28-2/h3-5,9,22-23,25,27H,6-8H2,1-2H3/t9?,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGIQQFXNIJXMK-SSKGYDFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@]1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438404 | |

| Record name | (8R)-7,8,9,10-TETRAHYDRO-6,8,11-TRIHYDROXY-8-(1-HYDROXYETHYL)-1-METHOXY-5,12-NAPHTHACENEDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210837-87-9 | |

| Record name | (8R)-7,8,9,10-TETRAHYDRO-6,8,11-TRIHYDROXY-8-(1-HYDROXYETHYL)-1-METHOXY-5,12-NAPHTHACENEDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.